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Compound of Interest

Compound Name: endo-BCN-PNP-carbonate

Cat. No.: B11928667

Get Quote

Retrosynthetic Analysis & Strategy
The synthesis targets the strained cyclooctyne core (BCN) functionalized with an activated

carbonate. The strategy hinges on the early separation of diastereomers (endo/exo) following

the initial cyclopropanation, ensuring high isomeric purity before the high-value transformation

steps.

Retrosynthetic Logic
Activation: The PNP-carbonate is installed last via nucleophilic substitution on the primary

alcohol.

Strain Induction: The alkyne is generated via a bromination-elimination sequence from the

corresponding alkene.

Functionalization: The hydroxymethyl group is derived from the reduction of an ethyl ester.

Scaffold Formation: The bicyclic core is formed via Rhodium-catalyzed cyclopropanation of

1,5-cyclooctadiene.
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Figure 1: Retrosynthetic disconnection of endo-BCN-PNP-carbonate highlighting the critical

isomer separation stage.

Step-by-Step Synthesis Protocol
Phase 1: Scaffold Construction & Isomer Separation
Objective: Synthesize the bicyclic skeleton and isolate the endo isomer.

Step 1.1: Rhodium-Catalyzed Cyclopropanation
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Reagents: 1,5-Cyclooctadiene (8.0 equiv), Ethyl diazoacetate (EDA, 1.0 equiv), Rhodium(II)

acetate dimer (0.5 mol%).

Solvent: Dichloromethane (DCM) or neat (excess diene acts as solvent).

Procedure:

To a stirred mixture of 1,5-cyclooctadiene and Rh₂(OAc)₄ under inert atmosphere (N₂),

EDA is added dropwise over 4–6 hours using a syringe pump.

Critical Control: Slow addition prevents EDA dimerization (fumarate/maleate formation)

and controls the exotherm.

Stir overnight at room temperature.

Concentrate in vacuo to remove excess cyclooctadiene (recycle possible).

Step 1.2: Separation of Diastereomers
Challenge: The reaction yields an exo:endo mixture (typically ~2:1).

Method: Silica Gel Flash Chromatography.

Eluent: Ethyl Acetate / Pentane (or Hexane) gradient (typically 1:20 to 1:10).

Observation:

Exo-isomer (Major): Elutes first.

Endo-isomer (Minor - Target): Elutes second.

Validation: Confirm fractions via ¹H NMR. The cyclopropane protons in the endo isomer

typically appear upfield relative to the exo isomer due to shielding effects from the 8-

membered ring.

Phase 2: Functional Group Manipulation
Objective: Convert the ester to the strained alkyne alcohol.
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Step 2.1: Reduction to Alcohol
Reagents: LiAlH₄ (1.2 equiv).

Solvent: Dry Diethyl Ether or THF (0°C).

Procedure:

Add the purified endo-ester solution dropwise to a suspension of LiAlH₄.

Quench carefully (Fieser method: water, 15% NaOH, water) to precipitate aluminum salts.

Filter and concentrate to yield (1R,8S,9s)-bicyclo[6.1.0]non-4-en-9-ylmethanol.

Step 2.2: Alkyne Formation (Bromination/Elimination)
Reagents: Bromine (Br₂), Potassium tert-butoxide (KOtBu).

Solvent: DCM (for bromination), THF (for elimination).

Procedure:

Bromination: Dissolve the alkene-alcohol in DCM at 0°C. Add Br₂ dropwise until a faint

orange color persists. Quench with Na₂S₂O₃. Isolate the dibromide intermediate.

Elimination: Dissolve the dibromide in THF. Add KOtBu (3.5 equiv) at 0°C, then reflux for

2–4 hours.

Workup: The elimination generates the strained triple bond. Acidify carefully or wash with

NH₄Cl. Extract with Et₂O.

Purification: Flash chromatography yields pure endo-BCN-methanol.

Phase 3: Activation to PNP-Carbonate
Objective: Install the amine-reactive leaving group.

Step 3.1: Carbonate Formation
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Reagents:endo-BCN-methanol (1.0 equiv), 4-Nitrophenyl chloroformate (1.2 equiv), Pyridine

(2.0 equiv) or Triethylamine.

Solvent: Anhydrous DCM (0°C to RT).

Procedure:

Dissolve endo-BCN-methanol and pyridine in dry DCM under N₂.

Cool to 0°C.

Add 4-nitrophenyl chloroformate (solid or solution) portion-wise.

Stir at Room Temperature for 1–2 hours. Monitor by TLC (disappearance of alcohol).

Workup: Dilute with DCM, wash with 0.5 M HCl (to remove pyridine), then saturated

NaHCO₃ (to remove p-nitrophenol byproduct), and brine.

Purification: Flash chromatography (Hexane/EtOAc). Note: PNP esters are hydrolytically

sensitive; avoid prolonged exposure to silica or moisture.

Experimental Data Summary
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Parameter
Specification / Typical
Value

Notes

Starting Material 1,5-Cyclooctadiene
Use in excess (8 eq) to

minimize oligomerization.

Isomer Ratio ~2:1 (Exo : Endo)
Depends on catalyst; endo is

the later-eluting fraction.

Overall Yield 30–45% (from endo-ester)
Elimination step is the yield-

limiting bottleneck.

Appearance White to off-white solid
Low melting point solid or

viscous oil.

Storage -20°C, Desiccated
Sensitive to moisture

(hydrolysis of PNP) and light.

Reactivity High (SPAAC)
Reacts with azides without

Cu(I) catalyst.
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Figure 2: Forward synthesis workflow for endo-BCN-PNP-carbonate.

Quality Control & Characterization
To ensure the integrity of the final product, the following analytical markers must be verified:

¹H NMR (CDCl₃):

PNP Group: Doublets at ~8.3 ppm and ~7.4 ppm (aromatic protons).

BCN Core: Multiplets at 2.2–2.3 ppm (propargylic protons).

Endo-Specific: Cyclopropane protons for the endo isomer are distinct from exo. The endo

CH-CH bridge protons typically appear around 0.9–1.0 ppm, whereas exo are slightly

downfield.

Carbonate Linker: The methylene protons (-CH₂-O-CO-) shift downfield to ~4.2–4.4 ppm

upon functionalization with PNP.

IR Spectroscopy:

Carbonate: Strong band at ~1765 cm⁻¹ (C=O).

Alkyne: Weak band at ~2200 cm⁻¹ (strained internal alkyne).

Nitro: Bands at 1525 cm⁻¹ and 1345 cm⁻¹.

TLC (Thin Layer Chromatography):

The PNP-carbonate will be significantly less polar (higher Rf) than the BCN-methanol

precursor.

Stain with Anisaldehyde or KMnO₄ (alkyne/alkene active).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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